molecular formula C11H20N4 B13626645 (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine

(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine

Cat. No.: B13626645
M. Wt: 208.30 g/mol
InChI Key: FHHAJVOWGWRAKQ-UHFFFAOYSA-N
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Description

(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine is a complex organic compound that features a triazole ring, a cyclopropyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine typically involves multiple steps. One common method includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with cyclopropylmethanamine under controlled conditions . The reaction is often carried out in methanol with magnesium sulfate as a drying agent to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazole ring .

Mechanism of Action

The mechanism of action of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine lies in its combination of a triazole ring with a cyclopropyl group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable scaffold for further research and development .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-cyclopropylmethanamine

InChI

InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)8(12)7-5-6-7/h7-8H,5-6,12H2,1-4H3

InChI Key

FHHAJVOWGWRAKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)C(C2CC2)N)C

Origin of Product

United States

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